REACTION_SMILES
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[CH3:12][C:13]([O-:14])=[O:15].[CH3:16][C:17](=[O:18])[OH:19].[Cl:1][c:2]1[n:3][c:4]([Cl:10])[cH:5][cH:6][c:7]1[CH2:8][Cl:9].[Na+:11]>>[Cl:1][c:2]1[n:3][c:4]([Cl:10])[cH:5][cH:6][c:7]1[CH2:8][O:15][C:13]([CH3:12])=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccc(Cl)nc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(=O)OCc1ccc(Cl)nc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |